molecular formula C20H24N2O4S B6557226 2-phenoxy-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide CAS No. 1040670-41-4

2-phenoxy-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide

Cat. No.: B6557226
CAS No.: 1040670-41-4
M. Wt: 388.5 g/mol
InChI Key: CLUNXUFIHLCMJY-UHFFFAOYSA-N
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Description

The compound “2-phenoxy-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety, which is an important structural motif of various natural products and therapeutic lead compounds . THIQs are known to display multifarious biological activities .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Nowadays, multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .


Molecular Structure Analysis

The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family . The THIQ moiety is a secondary amine with the chemical formula C9H11N .


Chemical Reactions Analysis

The reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

Mechanism of Action

Target of Action

The primary target of 2-phenoxy-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide, also known as F5332-0016, is believed to be specific receptors or enzymes involved in neurodegenerative pathways. The tetrahydroisoquinoline (THIQ) scaffold is known for its interaction with various biological targets, including neurotransmitter receptors and enzymes .

Mode of Action

This compound interacts with its targets by binding to the active sites of these receptors or enzymes, leading to modulation of their activity. The binding can either inhibit or activate the target, depending on the specific interaction. This modulation results in altered signaling pathways, which can affect cellular functions such as neurotransmission and neuroprotection .

Biochemical Pathways

The affected biochemical pathways include those involved in neurotransmitter synthesis, release, and degradation. By modulating these pathways, the compound can influence the levels of neurotransmitters like dopamine and serotonin, which are crucial for maintaining neural health and function. The downstream effects include changes in synaptic plasticity, neuronal survival, and overall brain function .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is likely to be absorbed efficiently due to its chemical structure, which allows for good membrane permeability. Once absorbed, it is distributed throughout the body, including the brain, where it exerts its effects. The metabolism of the compound involves hepatic enzymes, leading to the formation of metabolites that are eventually excreted via the kidneys .

Result of Action

At the molecular level, the action of this compound results in the modulation of neurotransmitter levels and receptor activity. This can lead to improved neuronal function and protection against neurodegenerative processes. At the cellular level, the compound promotes neuronal survival, reduces oxidative stress, and enhances synaptic plasticity, contributing to overall brain health .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, extreme pH levels can affect the compound’s stability, while high temperatures can accelerate its degradation. Additionally, the presence of other drugs or chemicals can lead to interactions that may enhance or inhibit the compound’s effects .

Properties

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-20(16-26-19-9-2-1-3-10-19)21-12-6-14-27(24,25)22-13-11-17-7-4-5-8-18(17)15-22/h1-5,7-10H,6,11-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUNXUFIHLCMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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